Antiviral Specificity: L-Threo-Phenylserine as the Most Active Influenza A Inhibitor in Its Class
L-threo-phenylserine was identified as the most active compound among a series of tested analogs against influenza A virus in tissue culture [1]. The antiviral activity is highly structure-dependent: substitution of either the β-OH or α-NH2 group completely abolished activity, and the effect was competitively reversed by phenylalanine, confirming a specific antimetabolite mechanism distinct from general cytotoxicity [2]. The compound restricts viral replication to 25% of control levels [3].
| Evidence Dimension | Antiviral activity against influenza A virus in tissue culture |
|---|---|
| Target Compound Data | L-threo-phenylserine: most active in series; restricts viral replication to 25% of control |
| Comparator Or Baseline | Substituted analogs (e.g., β-OH or α-NH2 modified derivatives): no significant activity |
| Quantified Difference | Activity abolished upon β-OH or α-NH2 substitution; competitive reversal by phenylalanine |
| Conditions | Influenza A virus in tissue culture; compound added during first half of latent period |
Why This Matters
This stereospecific and structure-dependent antiviral activity establishes L-threo-phenylserine as a distinct chemical probe for studying viral replication mechanisms, not replaceable by phenylalanine or other simple amino acid analogs.
- [1] Dickinson L, Thompson MJ. The antiviral action of threo-β-phenylserine. Br J Pharmacol Chemother. 1957;12(1):66-73. PMCID: PMC1509650. View Source
- [2] PubMed. L-threo-Phenylserine: The antiviral action of threo-beta-phenylserine. Available at: https://pubmed.ncbi.nlm.nih.gov/?term=threo-phenylserine+influenza View Source
- [3] Straukas Y, et al. Synthesis and antiviral activity of N- and O-acyl derivatives of threo-DL-phenylserine. Semantic Scholar. Available at: https://www.semanticscholar.org/author/Y.-Straukas/20885444 View Source
